molecular formula C9H13NO2 B2520255 1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one CAS No. 1503195-51-4

1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one

Cat. No. B2520255
CAS RN: 1503195-51-4
M. Wt: 167.208
InChI Key: KJXPLGAYZUQLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one” is related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The empirical formula of the related compound 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride is C6H12ClNO . The SMILES string representation is Cl.C1C[C@H]2CNC[C@@H]1O2 .


Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .


Physical And Chemical Properties Analysis

The compound 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride is a solid . Its molecular weight is 149.62 .

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids . These alkaloids exhibit diverse and interesting biological activities. Researchers worldwide have focused on stereoselective methods to prepare this fundamental structure. While many approaches involve enantioselective construction of an acyclic starting material, others achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes using achiral tropinone derivatives .

Drug Discovery and Medicinal Chemistry

2-Azabicyclo[3.2.1]octanes: —nitrogen-containing heterocycles—are promising candidates in drug discovery. Their unique structure presents challenges in synthesis, but they offer significant potential. Researchers have explored these scaffolds as key synthetic intermediates in total synthesis pathways for various target molecules. Their presence in drug development and medicinal chemistry underscores their importance .

Organic Synthesis

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: serves as a crucial raw material and intermediate in organic synthesis. It finds applications in agrochemicals, pharmaceuticals, and dyestuffs. Researchers utilize this compound to create more complex molecules, leveraging its unique architecture for specific chemical transformations .

Total Synthesis of Natural Products

The 8-azabicyclo[3.2.1]octane scaffold contributes significantly to the total synthesis of various natural products. Its incorporation into complex molecules allows researchers to access structurally intricate compounds. By strategically manipulating this scaffold, scientists achieve impressive synthetic feats in the pursuit of natural product synthesis .

Chiral Catalysts and Ligands

Researchers have explored the use of 8-azabicyclo[3.2.1]octane derivatives as chiral catalysts and ligands. These compounds play a vital role in asymmetric transformations, enabling the creation of enantiomerically enriched products. Their unique stereochemistry contributes to efficient and selective reactions in organic synthesis .

Materials Science and Supramolecular Chemistry

The 8-azabicyclo[3.2.1]octane scaffold also finds applications in materials science and supramolecular chemistry. Its rigid, bicyclic structure can serve as a building block for designing functional materials, such as molecular cages, host-guest complexes, and coordination polymers. Researchers explore its potential in creating novel materials with specific properties .

properties

IUPAC Name

1-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-9(11)10-5-7-3-4-8(6-10)12-7/h2,7-8H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXPLGAYZUQLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2CCC(C1)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.